3-[(3-Bromobenzyl)amino]propan-1-ol
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Overview
Description
3-[(3-Bromobenzyl)amino]propan-1-ol is an organic compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . This compound is characterized by the presence of a bromobenzyl group attached to an amino-propanol backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromobenzyl)amino]propan-1-ol typically involves the reaction of 3-bromobenzylamine with 3-chloropropan-1-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromobenzyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding benzylamine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[(3-bromobenzyl)amino]propanal or 3-[(3-bromobenzyl)amino]propanoic acid.
Reduction: Formation of 3-[(3-aminobenzyl)amino]propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Bromobenzyl)amino]propan-1-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-[(3-Bromobenzyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can form non-covalent interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the amino-propanol backbone can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Bromobenzyl)amino]propan-1-ol
- 3-[(4-Bromobenzyl)amino]propan-1-ol
- 3-[(3-Chlorobenzyl)amino]propan-1-ol
Uniqueness
3-[(3-Bromobenzyl)amino]propan-1-ol is unique due to the specific positioning of the bromine atom on the benzyl ring, which can significantly influence its reactivity and interaction with biological targets. The presence of the bromine atom also enhances the compound’s ability to participate in halogen bonding, a key factor in its biological and chemical properties .
Properties
IUPAC Name |
3-[(3-bromophenyl)methylamino]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c11-10-4-1-3-9(7-10)8-12-5-2-6-13/h1,3-4,7,12-13H,2,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREOYKARTHTUIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366957 |
Source
|
Record name | 3-[(3-bromobenzyl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721958-92-5 |
Source
|
Record name | 3-[(3-bromobenzyl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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